molecular formula C8H15NO B13850221 4-Isobutyl-2-pyrrolidinone-13C3 (pregabalin lactam impurity)

4-Isobutyl-2-pyrrolidinone-13C3 (pregabalin lactam impurity)

Cat. No.: B13850221
M. Wt: 144.19 g/mol
InChI Key: GUGXRXLTTHFKHC-LGMPQVEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is a labeled compound used in various scientific research applications. The compound is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom of the pyrrolidinone ring. The “13C3” label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidinone ring.

    Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group is introduced through a substitution reaction, where a suitable leaving group on the pyrrolidinone ring is replaced by the 2-methylpropyl group.

    Isotopic Labeling: The carbon-13 labeling is achieved by using carbon-13 labeled reagents during the synthesis.

Industrial Production Methods

Industrial production of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the isotopic purity and chemical integrity of the compound. The process is optimized for high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-2-pyrrolidinone-13C3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrolidinone ring to pyrrolidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is used in a wide range of scientific research applications:

    Chemistry: It is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: The compound is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-2-pyrrolidinone-13C3 depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The carbon-13 label allows for precise tracking of the compound’s fate in these systems.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpropyl)-2-pyrrolidinone: The non-labeled version of the compound.

    2-Pyrrolidinone: The parent compound without the 2-methylpropyl group.

    N-Methyl-2-pyrrolidinone (NMP): A similar compound with a methyl group instead of a 2-methylpropyl group.

Uniqueness

4-(2-Methylpropyl)-2-pyrrolidinone-13C3 is unique due to its isotopic labeling, which makes it particularly valuable for research applications requiring precise tracking of carbon atoms. This feature distinguishes it from other similar compounds that lack isotopic labels.

Properties

Molecular Formula

C8H15NO

Molecular Weight

144.19 g/mol

IUPAC Name

4-(2-methylpropyl)(2,3,5-13C3)azolidin-2-one

InChI

InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/i4+1,5+1,8+1

InChI Key

GUGXRXLTTHFKHC-LGMPQVEQSA-N

Isomeric SMILES

CC(C)CC1[13CH2][13C](=O)N[13CH2]1

Canonical SMILES

CC(C)CC1CC(=O)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.